molecular formula C7H11F3O B3419608 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol CAS No. 149003-77-0

1-Cyclopentyl-2,2,2-trifluoroethan-1-ol

Cat. No. B3419608
CAS RN: 149003-77-0
M. Wt: 168.16 g/mol
InChI Key: FVHGYKGHTHSHOX-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-2,2,2-trifluoroethan-1-ol” is a chemical compound with the CAS Number: 149003-77-0 . It has a molecular weight of 168.16 . The IUPAC name for this compound is 1-cyclopentyl-2,2,2-trifluoroethanol . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6,11H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 168.16 .

Scientific Research Applications

Cyclization Reactions

  • Palladium-mediated Cyclization : 1,5-Hexadien-3-ols treatment in acetic acid with Pd(0) leads to the formation of 1-methyl-1,3-cyclopentadienes. This cyclization process is enhanced by trifluoroacetic acid, suggesting potential applications in organic synthesis and medicinal chemistry (Touriya Zair, Christiane Santelli-Rouvier, & Maurice Santelli, 1991).

Green Chemistry Applications

  • Cyclopentyl Methyl Ether–NH4X System : Cyclopentyl methyl ether, forming a positive azeotrope with water, serves as an efficient solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes by acetalization of aldehydes or ketones. This showcases its role in promoting environmentally friendly chemistry (U. Azzena et al., 2015).

Synthesis of Complex Molecules

  • Sodium Dithionite Initiated Reactions : The reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones in a MeCN/H2O system leads to the formation of various trifluoroethylidene derivatives. These reactions are significant for the synthesis of complex organic compounds (W. Dmowski & J. Ignatowska, 2003).

Solvent Applications in Radical Reactions

  • Cyclopentyl Methyl Ether (CPME) as a Solvent : CPME is explored as a solvent for various radical reactions, such as hydrostannation and hydrosilylation. Its stability under thermal radical conditions makes it a suitable candidate for use in multi-step chemical transformations (Kiyoshi Watanabe, 2013).

Chemical Synthesis and Reactivity

  • Formation of Cyclopentyl Cation : The formation of the 1-methylcyclopentyl cation through various reactions involving cyclopentyl derivatives highlights its potential in the field of chemical synthesis and study of reaction mechanisms (G. Olah et al., 1967).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H227, H315, H319, H335 . These hazard statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclopentyl-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGYKGHTHSHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261598
Record name (+)-α-(Trifluoromethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149003-82-7, 149003-77-0
Record name (+)-α-(Trifluoromethyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149003-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-α-(Trifluoromethyl)cyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-2,2,2-trifluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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